Cas no 158761-00-3 (Octanoic acid,2-hydroxy-,4-formyl-3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naphtho[1,8a-c]furan-9-ylester (9CI))

Octanoic acid,2-hydroxy-,4-formyl-3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naphtho[1,8a-c]furan-9-ylester (9CI) structure
158761-00-3 structure
Productnaam:Octanoic acid,2-hydroxy-,4-formyl-3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naphtho[1,8a-c]furan-9-ylester (9CI)
CAS-nummer:158761-00-3
MF:C23H34O8
MW:438.511268138886
CID:156972
PubChem ID:454773

Octanoic acid,2-hydroxy-,4-formyl-3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naphtho[1,8a-c]furan-9-ylester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Octanoic acid,2-hydroxy-,4-formyl-3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naphtho[1,8a-c]furan-9-ylester (9CI)
    • [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate
    • Octanoic acid,2-hydroxy-,4-formyl-3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naphtho[1,8a-c]furan-9-yl
    • 158761-00-3
    • [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d]isobenzofuran-9-yl] 2-hydroxyoctanoate
    • DTXSID00935989
    • 2-Hydroxyoctanoic acid, 4-formyl-3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naptho(1,8-c)furan-9-yl ester
    • Mniopetal C
    • 2-Hydroxyoctanoic acid, 4-formyl-3,3a,6,6a,7,8,9,10-octahydro-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H-naptho[1,8-c]furan-9-yl ester
    • 4-Formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydro-1H-naphtho[1,8a-c]furan-9-yl 2-hydroxyoctanoate
    • Naphthofuran HepCOOH deriv.
    • Inchi: InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3
    • InChI-sleutel: DSJKYHXDKAFGAJ-UHFFFAOYSA-N
    • LACHT: CCCCCCC(C(OC1CC(C)(C)C2CC=C(C3C(OC(=O)C23C1O)O)C=O)=O)O

Berekende eigenschappen

  • Exacte massa: 438.22542
  • Monoisotopische massa: 438.22536804g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 9
  • Complexiteit: 744
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 130Ų

Experimentele eigenschappen

  • PSA: 130.36
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd